Kadsurenin A

Neolignan Stereochemistry Structure-Activity Relationship

Researchers investigating PAF-mediated inflammatory signaling require Kadsurenin A with unequivocal stereochemical identity, as even minor structural deviations (e.g., 4′-hydroxy analog kadsurenin B) abolish target activity. Kadsurenin A (CAS 145701-12-8), isolated from Piper kadsura, features a unique bicyclo[3.2.1]octanoid core with 4′-acetoxy substitution and absolute configuration (7R,8R,3′S,4′R,5′R) confirmed by X-ray diffraction. • Essential reference standard for HPLC/LC-MS quality control of Piper kadsura botanicals • Molecular probe for PAF receptor SAR studies; compare with kadsurenin C (IC₅₀ 5.1 μM) and kadsurin A (IC₅₀ 26 μM) • Building block for focused anti-inflammatory compound libraries Supplied with ≥98% HPLC purity; shipped under blue ice/ambient conditions.

Molecular Formula C22H24O6
Molecular Weight 384.4 g/mol
Cat. No. B12391798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsurenin A
Molecular FormulaC22H24O6
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C22H24O6/c1-5-6-15-10-22(25-4)12(2)18(19(20(15)24)21(22)28-13(3)23)14-7-8-16-17(9-14)27-11-26-16/h5,7-10,12,18-19,21H,1,6,11H2,2-4H3/t12-,18+,19-,21-,22+/m1/s1
InChIKeyLCYNORHWGQHDLP-MHTCVMEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsurenin A: PAF Antagonist & Anti-inflammatory Neolignan


Kadsurenin A (CAS 145701-12-8; molecular formula C22H24O6) is a naturally occurring bicyclooctanoid neolignan first isolated from the aerial parts of Piper kadsura (Choisy) Ohwi [1]. Its structure was unequivocally established by comprehensive spectroscopic analysis including UV, IR, MS, NMR, and X-ray diffraction, confirming its absolute configuration as 7R, 8R, 3'S, 4'R, 5'R-△s'-3,4-methylenedioxy-5'-methoxy-4'-acetyloxy-2',3',4',5'-tetrahydro-2'-oxo-7.3',8.5'-neolignan [1]. This compound belongs to the neolignan class, characterized by a dimeric phenylpropanoid scaffold, and is closely related to other bioactive neolignans from the Piper genus such as kadsurenone and kadsurin A [2]. As a potential platelet-activating factor (PAF) receptor antagonist, Kadsurenin A has garnered interest for its role in modulating inflammatory signaling pathways, making it a valuable tool for studying PAF-mediated physiological and pathological processes [3].

Why Kadsurenin A Cannot Be Substituted


Kadsurenin A is structurally and stereochemically distinct from other neolignans and commercial PAF antagonists. It possesses a unique bicyclo[3.2.1]octanoid core with specific substituents including a 4'-acetoxy group and a 3,4-methylenedioxy moiety [1]. Even minor structural modifications among closely related analogs, such as kadsurenin B (4'-hydroxy analog) or kadsurenin C (4'-hydroxy, 3,4,5'-trimethoxy analog), can drastically alter pharmacological properties [1]. In the broader context of PAF antagonism, kadsurenone, a well-studied benzofuran neolignan, exhibits a distinct structure-activity relationship (SAR) where small changes, like 2-epimerization or desallylation, lead to a complete loss of PAF receptor blocking activity [2]. Therefore, the precise 3D architecture and substitution pattern of Kadsurenin A cannot be replicated by generic neolignans, structurally similar analogs, or other PAF inhibitors, making its procurement essential for experiments where specific interactions with biological targets are being investigated.

Kadsurenin A: Comparative Evidence Guide


Structural Specificity vs. Kadsurenin B and C

Kadsurenin A is a specific stereoisomer and substitution variant of the bicyclooctanoid neolignan scaffold. Its structure has been definitively assigned as 7R, 8R, 3'S, 4'R, 5'R-△s'-3,4-methylenedioxy-5'-methoxy-4'-acetyloxy-2',3',4',5'-tetrahydro-2'-oxo-7.3',8.5'-neolignan via X-ray crystallography and NMR [1]. This differentiates it from the co-isolated analogs kadsurenin B, which has a 4'-hydroxy group instead of an acetoxy group, and kadsurenin C, which features 3,4,5'-trimethoxy substitution and a 4'-hydroxy group [1].

Neolignan Stereochemistry Structure-Activity Relationship Natural Product

PAF Antagonism: Benchmarking via Kadsurenin C

While direct quantitative PAF antagonism data for Kadsurenin A is not available in the open literature, its close structural analog Kadsurenin C exhibits significant PAF antagonistic activity with an IC50 of 5.1 μM [1]. This activity is in the same functional class as kadsurenone (IC50 = 0.1 μM for natural product, 0.2 μM for racemate) [2] and kadsurin A (IC50 = 26 μM) .

PAF Receptor Antagonist Inflammation Platelet Aggregation Neolignan

Anti-inflammatory Activity of Piper kadsura Extracts

Kadsurenin A is a constituent of the Piper kadsura plant, extracts of which have demonstrated anti-inflammatory effects. In a 2024 study, neolignans isolated from P. kadsura stems were systematically assessed for NO production inhibition in LPS-stimulated RAW 264.7 cells, with active compounds showing IC50 values in the range of 34.29 to 47.5 μM [1]. While the study specifically identified compounds 3 and 7 as the most potent, the isolation and characterization of Kadsurenin A alongside these active compounds contextualizes its role as a component of a bioactive natural product matrix [1].

Anti-inflammatory Nitric Oxide RAW 264.7 Macrophage Natural Product

Purity & Composition: Defined Standard vs. Crude Extracts

Commercially available Kadsurenin A is supplied as a pure compound with a defined molecular weight of 384.42 g/mol and molecular formula C22H24O6 [1]. This is in stark contrast to Piper kadsura crude extracts, which contain a complex mixture of neolignans, lignans, and other phytochemicals in variable and undefined ratios [2].

Reference Standard Analytical Chemistry Quality Control Natural Product HPLC

Kadsurenin A: Research & Industrial Applications


Quality Control Standard for Piper kadsura Extracts

Kadsurenin A serves as an essential analytical reference standard for the quality control of Piper kadsura-based herbal medicines and nutraceuticals. Its use in HPLC or LC-MS analyses enables the accurate identification and quantification of this specific marker compound in complex plant matrices, ensuring batch-to-batch consistency and supporting regulatory compliance for botanical products [1]. This is particularly critical given the known anti-inflammatory properties of P. kadsura extracts, where Kadsurenin A can act as a key marker for chemical fingerprinting [2].

PAF Receptor Structure-Function Probe

In academic and pharmaceutical research settings, Kadsurenin A can be employed as a molecular probe to investigate the structure-activity relationships (SAR) of the PAF receptor. By comparing its antagonistic profile with that of structurally related analogs like kadsurenin C (IC50 = 5.1 μM), kadsurenone (IC50 = 0.1 μM), and kadsurin A (IC50 = 26 μM) [3], researchers can delineate the precise pharmacophoric elements of the bicyclooctanoid scaffold that confer potency and selectivity [4]. The unique 4'-acetoxy substitution of Kadsurenin A makes it a valuable tool for such comparative mechanistic studies.

Neolignan-Focused Drug Discovery Library

Kadsurenin A is a key building block for constructing focused chemical libraries aimed at discovering novel anti-inflammatory or anti-thrombotic agents. Its specific bicyclo[3.2.1]octanoid core, coupled with the 4'-acetoxy group, provides a distinct chemotype for medicinal chemistry optimization. Given the demonstrated PAF antagonism within this class [3], Kadsurenin A can be used as a starting point for semi-synthetic modifications or as a scaffold for in silico screening to identify leads with improved potency, solubility, or metabolic stability.

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